(3E)-6-chloro-3-{[4-(trifluoromethyl)pyridin-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one
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Overview
Description
The compound (3E)-6-chloro-3-{[4-(trifluoromethyl)pyridin-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one
is a complex organic molecule. It contains a trifluoromethylpyridine (TFMP) group, which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, like the compound , is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethylpyridine group. This group is known to participate in various chemical reactions, contributing to the development of many agrochemical and pharmaceutical compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by the presence of the trifluoromethylpyridine group. This group is known to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
The compound has been utilized in the synthesis of various derivatives with potential antimicrobial applications. For example, a study described the synthesis of ethoxyphthalimide derivatized spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones, which were evaluated for their antimicrobial activity. The process involved a multi-step synthesis starting from a base compound similar to the one (Thadhaney, Sain, Pemawat, & Talesara, 2010).
Structural Analysis in Derivatives
The structural properties of a series of derivatives related to the compound have been analyzed using X-ray diffraction. This study provides insights into the solid-state structures of these derivatives, contributing to the understanding of their potential applications in various fields, including pharmaceuticals (Spencer et al., 2010).
Role in Synthesizing Heterocyclic Compounds
The compound has been used in the synthesis of novel heterocyclic compounds with potential biological applications. For instance, a study involved the synthesis of pyridine derivatives using a related compound, highlighting its role in creating complex structures with potential therapeutic uses (El-Abadelah, Hodali, Zreid, & Awwadi, 2018).
Development of Nortopsentin Analogues
In the field of cancer research, derivatives of this compound have been synthesized and evaluated for their antitumor activity. These derivatives showed promising results in inhibiting cell proliferation and inducing apoptotic responses in cancer cell models, demonstrating the compound's potential in oncological research (Carbone et al., 2013).
Investigation in Organic Semiconductor Devices
The compound and its derivatives have been investigated for their potential in organic semiconductor devices. Studies have explored various optoelectronic and charge transfer properties, demonstrating its usefulness in the development of efficient materials for such applications (Irfan et al., 2019).
Applications in Catalysis
Research has also been conducted on the use of derivatives in catalysis, particularly in the synthesis of palladacycles. These compounds have shown efficiency as catalysts in various chemical reactions, highlighting another potential application area (Singh et al., 2017).
Future Directions
The demand for TFMP derivatives, like the compound , has been increasing steadily over the years . This suggests that there is significant potential for future research and development in this area. Future directions could include the exploration of new synthetic methods and the investigation of new applications in the agrochemical and pharmaceutical industries .
properties
IUPAC Name |
(3E)-6-chloro-3-[[4-(trifluoromethyl)pyridin-2-yl]methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O/c16-9-1-2-11-12(14(22)21-13(11)6-9)7-10-5-8(3-4-20-10)15(17,18)19/h1-7H,(H,21,22)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNARNKKZZVBQFU-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C2=CC3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC\2=C(C=C1Cl)NC(=O)/C2=C/C3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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